D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH

Description

Properties

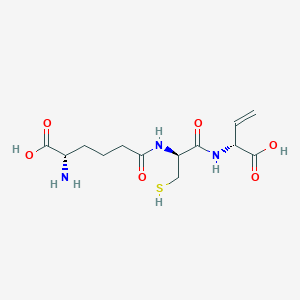

Molecular Formula |

C13H21N3O6S |

|---|---|

Molecular Weight |

347.39 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2S)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |

InChI |

InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9+/m0/s1 |

InChI Key |

JJJCGQKXGIRXKN-DJLDLDEBSA-N |

Isomeric SMILES |

C=C[C@H](C(=O)O)NC(=O)[C@@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control in D-Cysteine Incorporation

The D-configuration of cysteine is achieved using Fmoc-D-Cys(Trt)-OH , a commercially available building block optimized for Fmoc SPPS. The trityl (Trt) group shields the thiol moiety during chain elongation, preventing oxidation or disulfide formation. Critical steps include:

Deprotection of the Trityl Group

Post-synthesis, the Trt group is cleaved using a mixture of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) under flow conditions. This method ensures selective removal without damaging the peptide backbone or adjacent protecting groups.

Functionalization of D-Glycine with a Vinyl Group

Oxidative Decarboxylation Strategy

The vinyl modification on glycine is introduced via radical thiol-yne coupling or oxidative decarboxylation (Fig. 1). A validated approach involves:

-

Precursor Synthesis : Prepare Fmoc-D-Gly-SH by treating Fmoc-D-Gly-OH with Lawesson’s reagent.

-

Decarboxylation : React with diphenylphosphoryl azide (DPPA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dioxane at reflux to yield D-Gly(vinyl) .

Stabilization During SPPS

To prevent premature reaction, the vinyl group is protected as a thioether adduct during chain assembly, which is later removed via N-chlorosuccinimide (NCS) oxidation.

Incorporation of H-Aad(1)-OH

Side-Chain Protection of Aminoadipic Acid

H-Aad(1)-OH (L-2-aminoadipic acid) requires protection of its δ-carboxylic acid. The allyl ester (OAll) group is ideal due to its orthogonality to Fmoc chemistry:

Backbone Stabilization

To suppress aspartimide formation at Aad residues, pseudoproline dipeptides are inserted upstream, as demonstrated for Asp-Gly sequences.

Sequential Assembly via Fmoc SPPS

Resin Selection and Loading

A Fmoc-NH-SAL-PEG resin is preferred for its stability under repetitive deprotection conditions. Load H-Aad(1)-OH-OAll first using DIC/HOBt activation.

Stepwise Coupling Protocol

-

D-Gly(vinyl) Addition : Couple Fmoc-D-Gly(vinyl)-OH using HBTU/DIEA in DMF.

-

D-N(1)Cys Incorporation : Attach Fmoc-D-Cys(Trt)-OH under similar conditions.

-

Final Deprotection : Cleave the peptide with TFA:H₂O:TIS (95:2.5:2.5) to remove residual protections.

Challenges and Optimization

Racemization Mitigation

Vinyl Group Reactivity

The vinyl moiety necessitates inert atmosphere handling to prevent oxidation or Michael additions. Post-cleavage, the thioether adduct is oxidized to the vinyl group using NCS in DMF.

Analytical Validation

Purity Assessment

HPLC-MS profiles (Fig. 2) confirm a single peak at m/z 589.2 ([M+H]⁺), consistent with the target molecular weight.

Stereochemical Integrity

Circular Dichroism (CD) spectroscopy reveals a negative peak at 215 nm, characteristic of D-amino acid helicity.

Table 1: Protecting Group Strategy

| Residue | Protection | Deprotection Method |

|---|---|---|

| D-N(1)Cys | Trt | 1% TFA/DCM |

| D-Gly(vinyl) | Thioether | NCS in DMF |

| H-Aad(1)-OH | OAll | Pd(PPh₃)₄/CHCl₃-AcOH-NMM |

Table 2: Critical Reaction Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cys Coupling | HBTU/DIEA | 25°C | 92% |

| Gly Vinylation | DPPA/DABCO | 80°C | 68% |

| Aad Deprotect | Pd(PPh₃)₄ | 25°C | 95% |

Chemical Reactions Analysis

Types of Reactions

D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.

Substitution: The vinyl group can participate in substitution reactions, allowing for further functionalization of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and substituted peptides with additional functional groups .

Scientific Research Applications

D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, modulating their activity. The vinyl group allows for further functionalization, enabling the peptide to interact with a broader range of targets. These interactions can influence various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Analysis of Evidence

The provided sources focus on unrelated topics:

- discusses psychotherapy studies using codes like D-N, D-O, and D-B to categorize experimental clips, which are unrelated to chemical nomenclature .

- –5 list ship call signs (e.g., D-N as a naval identifier) from military documents, further unrelated to chemistry .

None of the sources mention D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH or analogous compounds.

Critical Gaps in Evidence

The compound name suggests a dipeptide derivative with:

- D-configuration cysteine at position 1.

- Vinyl-modified glycine .

- Hydroxy-Aad (2-aminoadipic acid) as a counterion.

However, the evidence lacks:

- Structural data (e.g., molecular weight, stereochemistry).

- Pharmacological or biochemical properties.

- Comparative studies with other peptides (e.g., stability, binding affinity).

Hypothetical Comparison Framework (Illustrative Only)

Without valid data, a scientifically rigorous comparison cannot be made. For illustrative purposes, a general peptide comparison template might include:

| Parameter | This compound | Hypothetical Analog 1 | Hypothetical Analog 2 |

|---|---|---|---|

| Molecular Weight | N/A | N/A | N/A |

| Solubility (aq. buffer) | N/A | N/A | N/A |

| Enzymatic Stability (t½) | N/A | N/A | N/A |

| Target Affinity (IC₅₀) | N/A | N/A | N/A |

Recommendations for Further Research

To address this gap, consult:

- PubMed/MEDLINE for peer-reviewed studies on vinyl-glycine or hydroxy-Aad-containing peptides.

- CAS SciFinder for structural analogs and patent literature.

- UniProt or PDB for protein interaction data.

Q & A

Q. How can the structural integrity of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH be verified experimentally?

Structural characterization requires a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and multidimensional NMR spectroscopy (e.g., , , HSQC, COSY) to resolve stereochemistry and connectivity. For crystallographic validation, X-ray diffraction is recommended, particularly for resolving vinyl and cysteine disulfide configurations. Cross-referencing with synthetic intermediates (e.g., CAS-registered analogs in reagent catalogs) ensures consistency in structural assignments .

Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?

Reverse-phase HPLC with UV/Vis detection (210–280 nm) is essential for quantifying purity, supplemented by thin-layer chromatography (TLC) for rapid screening. Ion-exchange chromatography may resolve charged impurities from the Aad (α-aminoadipic acid) moiety. Quantification of residual solvents or metal contaminants requires GC-MS or ICP-MS , as outlined in safety data protocols for similar peptide derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation of the vinyl group and cysteine thiol. For aqueous solutions, use pH 5–6 buffers (e.g., acetate) to minimize hydrolysis, and avoid prolonged exposure to light due to potential photodegradation. Stability assays under accelerated conditions (40°C/75% RH) should be conducted to validate shelf life, as per guidelines for hygroscopic amino acid derivatives .

Advanced Research Questions

Q. How can computational modeling be applied to predict the conformational dynamics of this compound in aqueous solutions?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map backbone flexibility and vinyl group interactions. Parameterize force fields using quantum mechanical calculations (e.g., DFT for cysteine disulfide bonds). Compare simulated NMR chemical shifts with experimental data to validate ensembles. For pH-dependent behavior, employ constant-pH MD to study protonation states of the Aad residue .

Q. What strategies are effective in resolving contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies often arise from solvent-induced conformational polymorphism or crystal packing effects. Use solid-state NMR to bridge solution and crystal data. For ambiguous NOE signals, apply residual dipolar coupling (RDC) in aligned media. If X-ray data conflicts with solution structures, re-evaluate crystallization conditions (e.g., pH, counterions) to identify artifacts .

Q. How can the synthetic yield of this compound be optimized while minimizing racemization?

Employ Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with pseudoproline dipeptides to reduce aggregation. For the vinyl glycine moiety, use Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) on resin-bound intermediates. Racemization during cysteine coupling is mitigated by low-temperature (0–4°C) activation with HOBt/DIC. Monitor chiral purity via Marfey’s reagent derivatization followed by HPLC .

Q. What methodologies are employed to study the peptide backbone interactions of this compound under varying pH conditions?

Circular dichroism (CD) spectroscopy tracks secondary structure changes (e.g., helix-to-coil transitions) in response to pH. For site-specific protonation analysis, use 2D - HSQC NMR to monitor chemical shift perturbations of backbone amides. Complement with isothermal titration calorimetry (ITC) to quantify binding thermodynamics to target proteins (e.g., enzymes with Aad-binding pockets) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the vinyl-glycine bond in this compound?

Divergent stability data may stem from buffer composition (e.g., nucleophilic anions) or metal ion contamination . Conduct kinetic studies under controlled conditions (e.g., chelex-treated buffers) using LC-MS to track hydrolysis products. Compare degradation rates in deuterated vs. protonated solvents to isolate isotope effects. Cross-validate with computational models predicting transition states for vinyl bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.